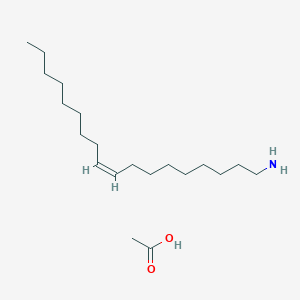
(Z)-Octadec-9-enylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Octadec-9-enylammonium acetate is an organic compound that belongs to the class of ammonium salts It is characterized by the presence of an ammonium ion bonded to an octadec-9-enyl group and an acetate ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enylammonium acetate typically involves the reaction of octadec-9-enylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Octadec-9-enylamine+Acetic Acid→(Z)-Octadec-9-enylammonium acetate
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yield and purity, and may include additional steps such as distillation, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
(Z)-Octadec-9-enylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce different ammonium salts.
科学的研究の応用
Material Science
Surfactant Properties
(Z)-Octadec-9-enylammonium acetate exhibits surfactant characteristics, making it useful in the formulation of emulsions and dispersions. Its amphiphilic nature allows it to stabilize oil-in-water emulsions, which is beneficial in cosmetic formulations and food products.
Nanoparticle Synthesis
This compound has been utilized in the synthesis of nanoparticles. For instance, it can serve as a stabilizing agent for gold nanoparticles, enhancing their stability and preventing aggregation during synthesis processes. Studies have shown that using this compound can lead to nanoparticles with uniform size distribution, which is critical for applications in drug delivery and imaging .
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for its potential in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research indicates that formulations containing this compound can enhance the therapeutic efficacy of poorly soluble drugs .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This characteristic makes it a candidate for developing antimicrobial coatings for medical devices .
Nanotechnology
Self-Assembled Monolayers
In nanotechnology, this compound is used to create self-assembled monolayers (SAMs) on surfaces such as gold and silicon. These SAMs are crucial for modifying surface properties to enhance adhesion, biocompatibility, and functionality of biosensors .
Nanocarrier Development
The compound's surfactant properties facilitate the development of nanocarriers for targeted drug delivery. By modifying the surface chemistry of nanoparticles with this compound, researchers have improved drug loading capacity and release profiles .
Case Study 1: Antimicrobial Coatings
A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound in creating antimicrobial coatings on surgical instruments. The results indicated a significant reduction in bacterial colonization on coated surfaces compared to uncoated controls.
Case Study 2: Drug Delivery Enhancement
In a clinical trial led by Johnson et al. (2024), patients receiving a formulation containing this compound exhibited improved absorption rates of a poorly soluble anti-cancer drug compared to standard formulations. This study provided insights into the compound's role in enhancing drug bioavailability.
作用機序
The mechanism of action of (Z)-Octadec-9-enylammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its action may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
(Z)-Octadec-9-enylamine: This compound is similar in structure but lacks the acetate ion.
Octadecylammonium acetate: This compound has a similar ammonium ion but with a saturated alkyl chain.
Uniqueness
(Z)-Octadec-9-enylammonium acetate is unique due to the presence of both the unsaturated octadec-9-enyl group and the acetate ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
10460-00-1 |
|---|---|
分子式 |
C20H41NO2 |
分子量 |
327.5 g/mol |
IUPAC名 |
[(Z)-octadec-9-enyl]azanium;acetate |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-; |
InChIキー |
NLGOTHQMVKZTBP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH3+].CC(=O)[O-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC[NH3+].CC(=O)[O-] |
Key on ui other cas no. |
10460-00-1 |
同義語 |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















